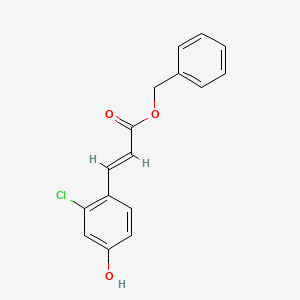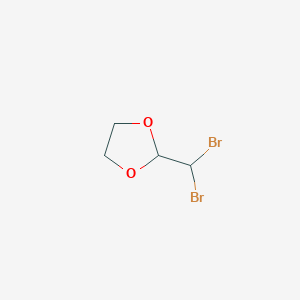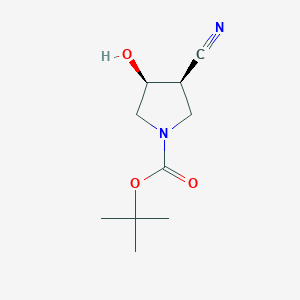
(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate” is a chiral compound with the following structural formula:
(3R,4R)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate
This compound belongs to the class of pyrrolidine derivatives and exhibits interesting properties due to its stereochemistry and functional groups. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Méthodes De Préparation
Synthetic Routes::
Strecker Synthesis: One common method involves the Strecker synthesis, where tert-butylamine reacts with an aldehyde (e.g., benzaldehyde) to form an imine. Subsequent cyanide ion attack on the imine yields the cyano-substituted pyrrolidine. Acid hydrolysis of the nitrile group provides the final product.
Enantioselective Synthesis: Enantioselective methods using chiral catalysts or auxiliaries can also yield the desired enantiomer.
Industrial Production:: The industrial production of this compound typically involves large-scale synthesis using cost-effective reagents and optimized conditions.
Analyse Des Réactions Chimiques
Reactions::
Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the nitrile group can lead to the corresponding amine.
Substitution: The tert-butyl group can be substituted by various nucleophiles (e.g., halides, amines).
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH).
Reduction: Hydrogen gas (H2) with a suitable catalyst (e.g., Pd/C).
Substitution: Nucleophiles (e.g., NaI, NH3).
- Hydrolysis: Carboxylic acid and tert-butyl alcohol.
- Reduction: Tert-butyl amine.
- Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemical Research: Investigating the reactivity of pyrrolidine derivatives and their applications in organic synthesis.
Biological Studies: Exploring potential bioactivity, such as enzyme inhibition or receptor binding.
Medicinal Chemistry: Developing analogs for drug discovery.
Industry: As a building block in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism of action depends on the specific application. For instance:
- In drug development, it may target specific enzymes or receptors.
- In chemical reactions, it acts as a nucleophile or electrophile.
Comparaison Avec Des Composés Similaires
(3S,4S)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: The enantiomer of our compound.
(3R,4S)-Tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: Diastereomer with a different stereochemistry.
Propriétés
Formule moléculaire |
C10H16N2O3 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
tert-butyl (3R,4S)-3-cyano-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8+/m0/s1 |
Clé InChI |
IEGAWSYJCQMVBM-JGVFFNPUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)C#N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


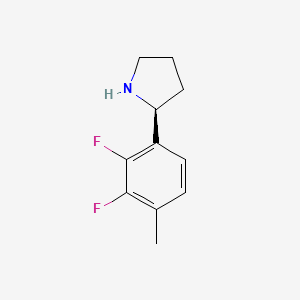
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)

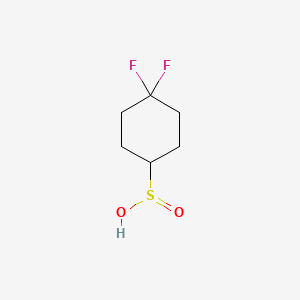
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
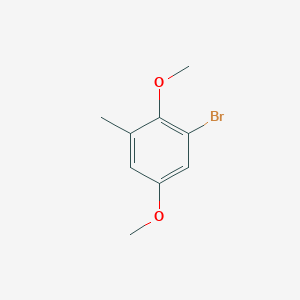



![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
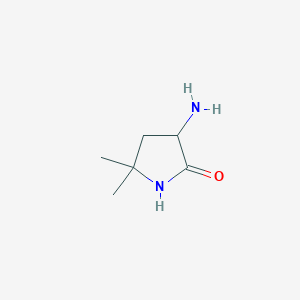
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
